

Unraveling the Immunological Applications of HR-2 Peptides

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Compound of Interest

Compound Name: *Mast Cell Degranulating Peptide*
HR-2

Cat. No.: *B612611*

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The designation "HR-2 peptide" can refer to several distinct molecules within the field of immunology, each with unique applications and mechanisms of action. This document provides detailed application notes and protocols for three such peptides: Heptad Repeat 2 (HR2) peptides from viral fusion proteins, **Mast Cell Degranulating Peptide HR-2** (MCDP HR-2) from hornet venom, and peptides derived from the Human Epidermal Growth Factor Receptor 2 (HER-2/neu) in the context of cancer immunotherapy.

Section 1: Viral Heptad Repeat 2 (HR2) Peptides in Antiviral Research

Application Notes

Heptad Repeat 2 (HR2) peptides are synthetic peptides derived from the C-terminal heptad repeat region of class I viral fusion proteins, such as the spike protein of coronaviruses (e.g., SARS-CoV, MERS-CoV) and the gp41 protein of HIV. These peptides are potent inhibitors of viral entry into host cells. Their primary application in immunology and drug development is the prevention of viral infection by disrupting the membrane fusion process.

The mechanism of action involves the HR2 peptide binding to the N-terminal heptad repeat (HR1) of the viral fusion protein. This interaction prevents the conformational change required for the formation of a stable six-helix bundle (6-HB), a critical step for the apposition and fusion

of the viral and host cell membranes. By blocking this fusion, the viral genetic material cannot enter the host cell, thus inhibiting viral replication.

HR2 peptides are valuable tools for:

- Antiviral drug development: They serve as lead compounds for the design of novel fusion inhibitors.
- Viral research: They are used to study the mechanisms of viral entry and membrane fusion.
- Vaccine development: HR2-based immunogens can elicit broadly neutralizing antibodies against conserved regions of the viral spike protein.

Quantitative Data: Inhibitory Activity of Viral HR2 Peptides

The inhibitory activity of HR2 peptides is typically quantified by their 50% inhibitory concentration (IC50) in viral fusion or infection assays.

Peptide Name	Virus	Assay Type	IC50 Value	Reference
P6 (23-mer)	SARS-CoV	Cell-cell fusion	1.04 ± 0.22 µM	[1]
P1 (CP-1)	SARS-CoV	Cell-cell fusion	0.62 µM	[1]
P1 (CP-1)	SARS-CoV	Live virus infection	3.04 ± 0.06 µM	[1]
HR2-38	SARS-CoV	Pseudovirus infection	0.5-5 nM	[1]
229E-HR2P	HCoV-229E	Cell-cell fusion	0.3 µM	[2]
229E-HR2P	HCoV-229E	Live virus infection	1.7 µM	[2]
MHV HR2 (1216-1254)	Mouse Hepatitis Virus	Live virus infection	~0.1 µM	[3]

Experimental Protocols

Protocol 1: Viral Fusion Inhibition Assay (Cell-Cell Fusion)

This protocol assesses the ability of an HR2 peptide to inhibit spike protein-mediated cell-cell fusion.

Materials:

- Effector cells: 293T cells transiently co-transfected with a plasmid encoding the viral spike protein and a plasmid encoding GFP.
- Target cells: Vero E6 or other susceptible cells expressing the appropriate viral receptor (e.g., ACE2 for SARS-CoV).
- HR2 peptide stock solution (e.g., 1 mM in DMSO).
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
- 96-well cell culture plates.
- Fluorescence microscope.

Procedure:

- Seed target cells in a 96-well plate and grow to 90-100% confluency.
- Prepare serial dilutions of the HR2 peptide in DMEM.
- Remove the culture medium from the target cells and add the diluted HR2 peptide solutions.
- Overlay the effector cells onto the target cells.
- Incubate the co-culture for 2-4 hours at 37°C.
- Observe and count the number of syncytia (large, multinucleated cells resulting from fusion) in at least three random fields of view for each peptide concentration using a fluorescence microscope.
- Calculate the percentage of fusion inhibition relative to a no-peptide control.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the peptide concentration.

Protocol 2: Pseudovirus Neutralization Assay

This protocol measures the inhibition of viral entry using replication-deficient pseudoviruses.

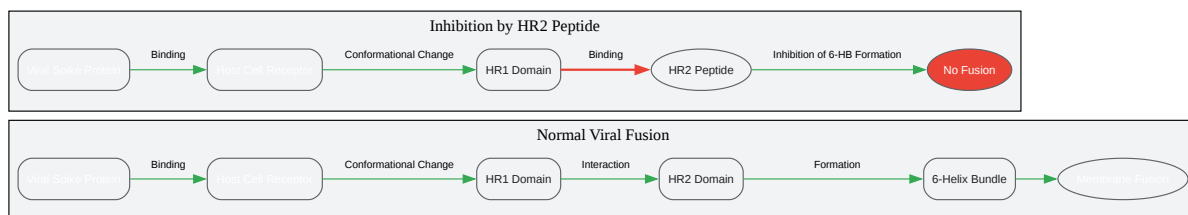
Materials:

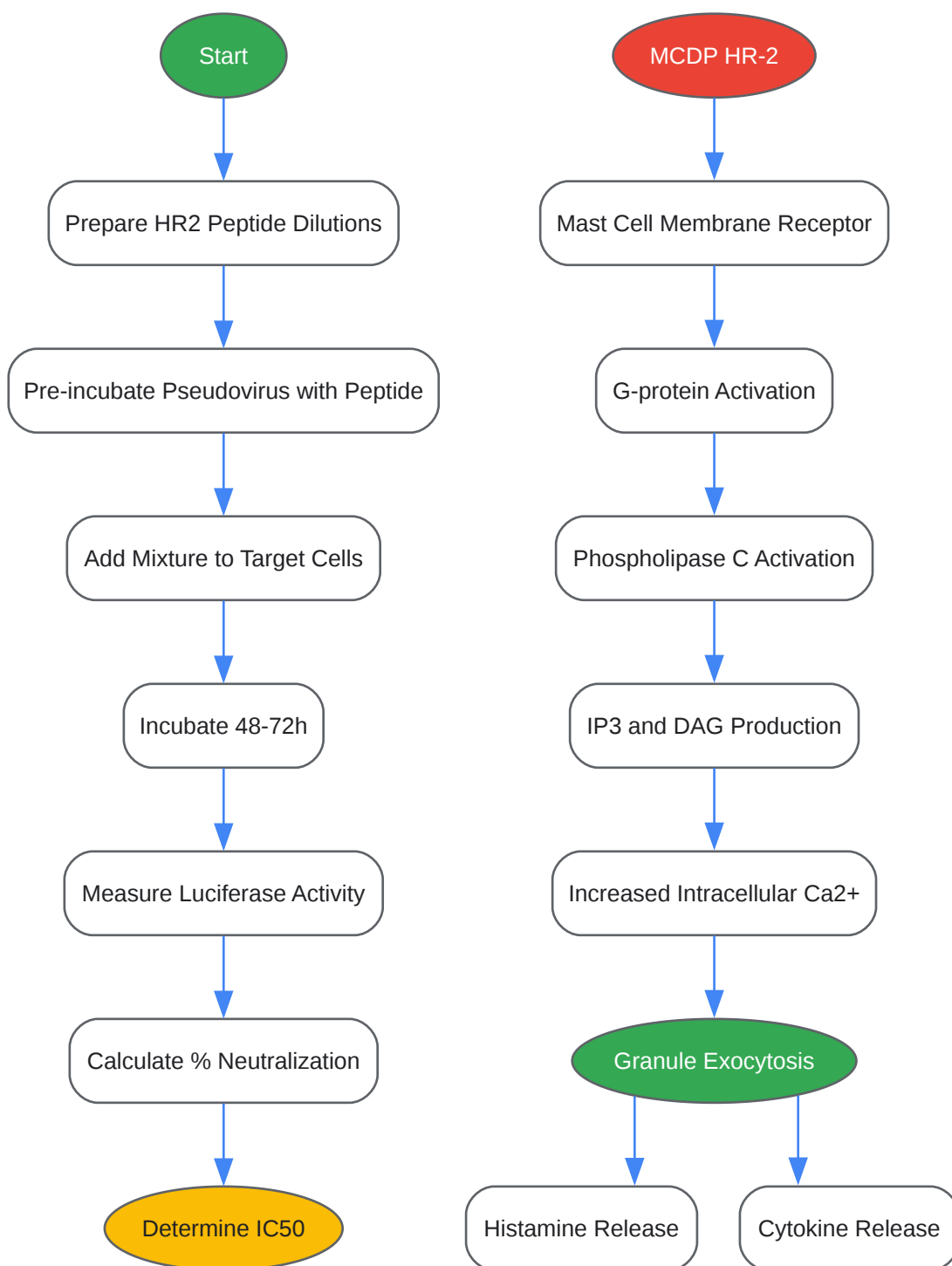
- Pseudoviruses expressing the viral spike protein and a reporter gene (e.g., luciferase).
- Target cells expressing the appropriate viral receptor.
- HR2 peptide stock solution.
- 96-well white-walled cell culture plates.
- Luciferase assay reagent.
- Luminometer.

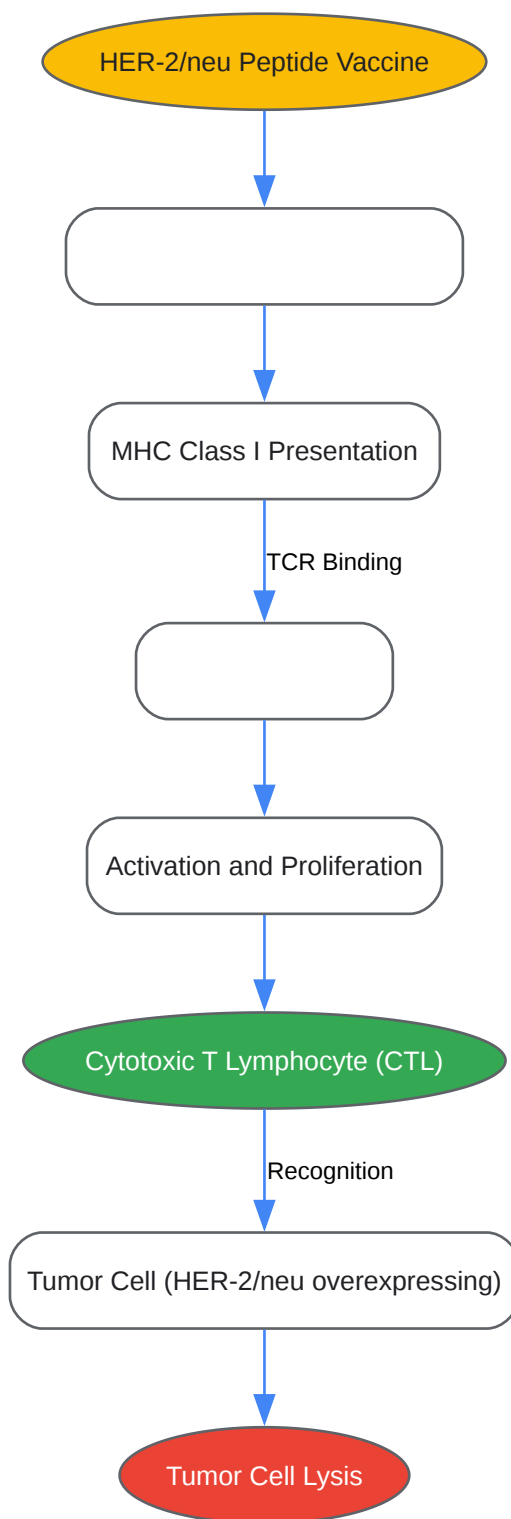
Procedure:

- Seed target cells in a 96-well plate and grow overnight.
- Prepare serial dilutions of the HR2 peptide.
- Pre-incubate the pseudoviruses with the diluted HR2 peptide for 1 hour at 37°C.
- Add the peptide-pseudovirus mixture to the target cells.
- Incubate for 48-72 hours at 37°C.
- Lyse the cells and measure luciferase activity using a luminometer.
- Calculate the percentage of neutralization relative to a no-peptide control.
- Determine the IC₅₀ value.

Visualizations







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References

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